molecular formula C9H13N3 B11916517 1,2,3,4-Tetrahydroisoquinoline-7,8-diamine

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine

Cat. No.: B11916517
M. Wt: 163.22 g/mol
InChI Key: PCBGPIWPXKMEBQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBGPIWPXKMEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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